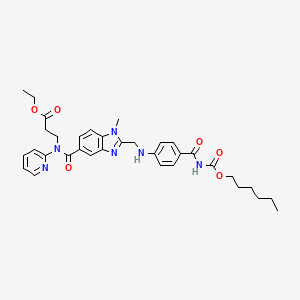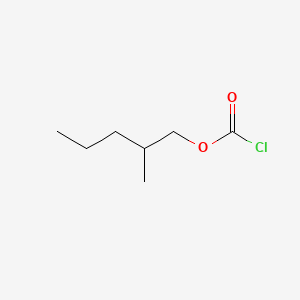
Lactone de déshydro-isradipine
Vue d'ensemble
Description
Dehydro Isradipine Lactone is a derivative of Isradipine, a 2,4-dihydropyridine and selective agonist of L-type calcium channels . It has a molecular formula of C₁₈H₁₅N₃O₅ and a molecular weight of 353.33 . This compound is primarily used in research settings, particularly in the fields of pharmacology and neurobiology .
Applications De Recherche Scientifique
Dehydro Isradipine Lactone has several scientific research applications:
Mécanisme D'action
Target of Action
Dehydro Isradipine Lactone is a derivative of Isradipine . Isradipine is a 2,4-dihydropyridine, selective agonist of L-type Ca2+ channels . The primary targets of Dehydro Isradipine Lactone are likely to be similar to those of Isradipine, which are the L-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cardiac and arterial smooth muscle cells .
Mode of Action
Dehydro Isradipine Lactone, like Isradipine, is expected to bind to calcium channels with high affinity and specificity, inhibiting calcium flux into cardiac and arterial smooth muscle cells . This inhibition of calcium influx leads to a decrease in arterial smooth muscle contractility and subsequent vasoconstriction .
Biochemical Pathways
Inhibition of calcium influx through L-type calcium channels can lead to a decrease in the contractile activity of arterial smooth muscle cells, resulting in vasodilation .
Analyse Biochimique
Biochemical Properties
Dehydro Isradipine Lactone, like Isradipine, is likely to interact with L-type Ca 2+ channels . These channels are crucial in various biochemical reactions, particularly those involving calcium signaling. The nature of these interactions is likely to be binding, leading to the modulation of the channel’s activity .
Cellular Effects
Isradipine, from which Dehydro Isradipine Lactone is derived, has been shown to have anti-atherosclerotic effects in animals and improves endothelium-mediated nitric oxide (NO)-dependent vasodilation in vitro . It is reasonable to hypothesize that Dehydro Isradipine Lactone may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Dehydro Isradipine Lactone is likely to involve binding to L-type Ca 2+ channels, similar to Isradipine . This binding could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
Given its relationship to Isradipine, it may be involved in pathways related to calcium signaling .
Subcellular Localization
Given its likely interaction with L-type Ca 2+ channels , it may be localized to the plasma membrane where these channels are typically found.
Méthodes De Préparation
The synthesis of Dehydro Isradipine Lactone typically involves the modification of Isradipine. One common method is the anti-solvent microprecipitation combined with high-pressure homogenization . This method enhances the dissolution rate and oral bioavailability of the compound. The process involves the use of stabilizers such as vitamin E TPGS and sodium lauryl sulfate .
Analyse Des Réactions Chimiques
Dehydro Isradipine Lactone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Dehydro Isradipine Lactone is unique compared to other calcium channel blockers due to its specific binding affinity and neuroprotective properties . Similar compounds include:
- Nifedipine
- Felodipine
- Nimodipine
These compounds also belong to the dihydropyridine class of calcium channel blockers but differ in their pharmacokinetic profiles and specific therapeutic applications .
Propriétés
IUPAC Name |
propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBPHSXEFQBNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652534 | |
| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-91-1 | |
| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)



